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.

Compound Name: 3-Azabicyclo[3.1.1]heptan-2-one

CAS No.: 1427319-44-5

Cat. No.: B2864742

Standard HMBC experiments are optimized for coupling constants of ~8 Hz, effectively

capturing two-bond (3J_CH) and three-bond (3J_CH) correlations. However, bridged carbons

often lack adjacent protons, requiring the detection of ultra-long-range couplings (*J_CH to

6J_CH) which are typically 1-2 Hz. Under standard HMBC conditions, these weak signals

decay due to transverse relaxation (T2) before they can be detected.

To overcome this, modern NMR spectroscopy relies on specialized pulse sequences:

1,1-HD-ADEQUATE: This sequence bypasses proton-carbon long-range coupling entirely,
instead probing 1J_CC and 2J_CC couplings directly. It is highly effective in distinguishing
2J_CH from 3J_CH correlations when overlaid with HMBC data[1]. However, its reliance on
the natural abundance of adjacent 13C-13C pairs (1 in 10,000) makes it severely sensitivity-
limited.

LR-HSQMBC: As detailed in[2], this sequence extends the visualization of heteronuclear
couplings to 4-, 5-, and even 6-bond distances. By utilizing a Carr-Purcell-Meiboom-Gill
(CPMG) pulse train, LR-HSQMBC suppresses one-bond J_CH modulations and minimizes
T2 relaxation losses during the extended evolution delays (up to 330 ms), allowing the
detection of isolated bridged carbons[2].

Table 1: Performance Comparison of 2D NMR Pulse Sequences
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Typical Utility for
Pulse . . . .
Primary Target  Sensitivity Evolution Bridged
Sequence
Delay Carbons
Baseline
60-80 ms connectivity; fails
HMBC 2J CH,3J_CH High (optimized for 8 for isolated
Hz) guaternary
bridges.
Traces carbon
skeletons
1,1-HD- N/A (Double _ _
1J _CC,2J_CC Very Low directly; requires
ADEQUATE Quantum) )
high sample
mass.
Critical for
160-330 ms proton-deficient
4J _CH, 3J_CH, - :
LR-HSQMBC 6] CH Moderate (optimized for 2 bridges; detects

Hz)

ultra-long-range

couplings.

Part 2: Computational Validation (Empirical vs. DFT-

GIAO)

When experimental NMR data yields degenerate structural candidates—a common occurrence

with complex bridged epoxides or polycycles—computational chemistry is required to break the

tie.

Empirical prediction tools (based on HOSE codes or neural networks) interpolate chemical

shifts from databases of known structures. However, bridged carbons suffer from severe steric

strain, which alters their hybridization away from ideal sp3. This changes the s-character of the

C-C bonds, dramatically shifting the 13C chemical shift. Because databases often lack exact

strained analogs, empirical methods frequently produce errors exceeding 5 ppm.

Conversely, DFT-GIAO (Density Functional Theory - Gauge-Independent Atomic Orbital)

calculates the exact magnetic shielding tensor from the electron density of the optimized 3D
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geometry. As demonstrated in the [3] and the [4], applying DFT-GIAO in conjunction with DP4+
statistical analysis captures these quantum mechanical effects, reducing Mean Absolute Errors
(MAE) to near 1 ppm and providing >99% confidence in stereochemical assignments[3][4].

Table 2: Accuracy of 133C Chemical Shift Prediction Methods

. . Reliability for
o Underlying MAE for Bridged .
Prediction Method ] Stereochemical
Mechanism Carbons .
Assignment
. HOSE codes / Neural Low (Struggles with
Empirical (Database) 3.5-6.0 ppm ) ]
Networks novel steric strain)

Quantum mechanical
DFT-GIAO (B3LYP) o 1.2-2.0 ppm Moderate
shielding tensors

Boltzmann-weighted Very High (>99%
DFT-GIAO + DP4+ o ) < 1.0 ppm )
statistical correlation confidence)

Part 3: Self-Validating Experimental Protocol

To establish a self-validating system, researchers must couple the extended reach of LR-
HSQMBC with the rigorous theoretical grounding of DFT-GIAO.

Phase 1: NMR Acquisition

o Sample Preparation: Dissolve 2—-5 mg of the highly pure analyte in a deuterated solvent with
a precise lock signal (e.g., CDCls or THF-ds). Utilize a 1.7 mm or 5 mm cryoprobe to
maximize the signal-to-noise (S/N) ratio for carbon detection.

o LR-HSQMBC Setup: Set the long-range evolution delay to target *H-13C couplings of 2 Hz
(typically 330 ms). Apply a CPMG pulse train during the evolution period to prevent signal
decay from transverse relaxation.

o Data Processing: Process the LR-HSQMBC spectrum with zero-filling and forward linear
prediction to enhance resolution. Map the 4J_CH and >J_CH correlations to bridge the
proton-deficient gaps.
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Phase 2: Computational Validation (DFT-GIAO) 4. Conformational Search: Perform a molecular
mechanics (e.g., MMFFs) conformational search to identify all conformers within a 5.0 kcal/mol
energy window. 5. Geometry Optimization: Optimize the lowest-energy conformers using DFT
at the B3LYP/6-31G(d) level, employing an implicit solvent model (IEFPCM) matching the
experimental NMR solvent. 6. Magnetic Shielding Calculation: Calculate isotropic shielding
tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. 7. DP4+ Statistical
Analysis: Convert shielding tensors to chemical shifts. Compare the experimental 13C shifts
against the calculated shifts using DP4+ probabilities to confirm the correct regiochemical and
stereochemical assignment of the bridged carbons.

Part 4: Workflows and Decision Logic
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Orthogonal workflow combining advanced 2D NMR and DFT-GIAO for bridged carbon
assignment.
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Decision logic for selecting specialized NMR pulse sequences in proton-deficient molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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